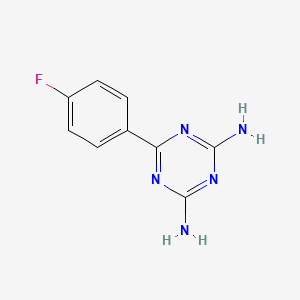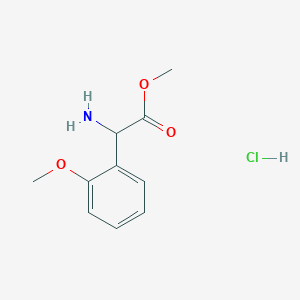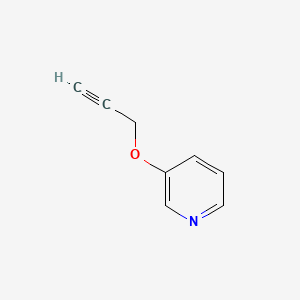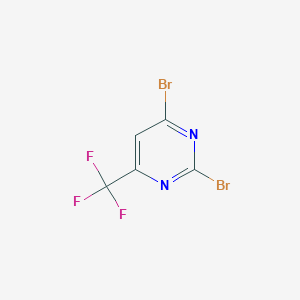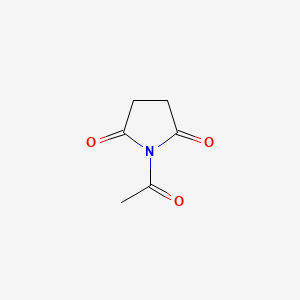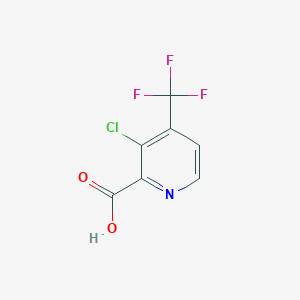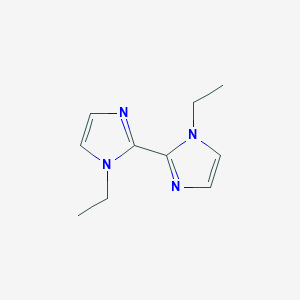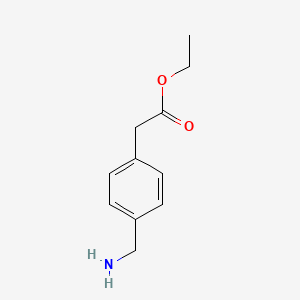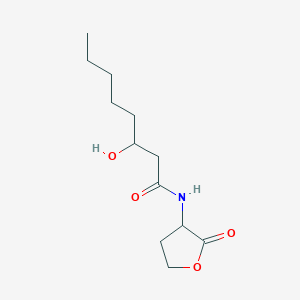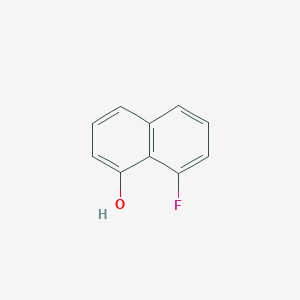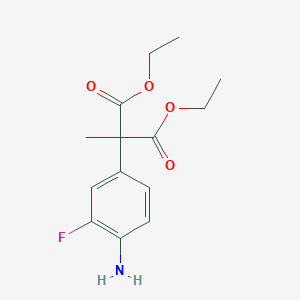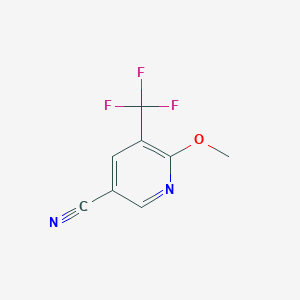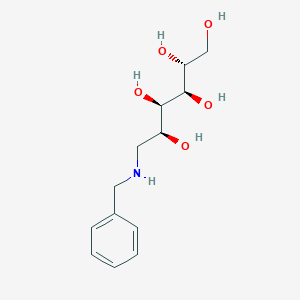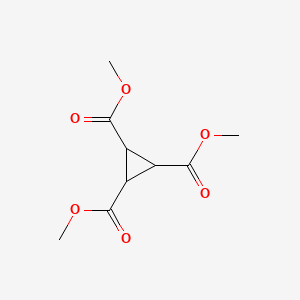
Trimethyl cyclopropane-1,2,3-tricarboxylate
Vue d'ensemble
Description
Trimethyl cyclopropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C9H12O6 . It is a derivative of cyclopropane, which is a cyclic alkane with a three-membered ring .
Molecular Structure Analysis
The molecular structure of Trimethyl cyclopropane-1,2,3-tricarboxylate consists of a cyclopropane ring with three carboxylate groups attached to it . The molecular weight of this compound is 216.1880 .Chemical Reactions Analysis
While specific chemical reactions involving Trimethyl cyclopropane-1,2,3-tricarboxylate are not available, cyclopropane derivatives are known to participate in various reactions. For instance, they can undergo 1,3-dipolar cycloaddition, a reaction that is ubiquitous in modern chemistry .Physical And Chemical Properties Analysis
Trimethyl cyclopropane-1,2,3-tricarboxylate has a molecular weight of 216.1880 . More detailed physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique
Anesthetic Properties
- Clinical Use in Anesthesia : Cyclopropane, an isomer of propylene, has been used in clinical anesthesia. Initially experimented with in animals, its clinical application was later extended, demonstrating its effectiveness in producing anesthesia (Wood, 1936).
Chemical Structure and Reactions
- Electronic Structure and Reactions : Research on trimethylene, a related structure to cyclopropane, reveals insights into its electronic structure and potential reaction paths, particularly in the context of additions to ethylene (Hoffmann, 1968).
- Large-Scale Preparation : A study demonstrates the effective large-scale preparation of various cyclopropane derivatives, highlighting their potential for broad application in chemical processes (Kozhushkov, Leonov, & Meijere, 2003).
Molecular Structures and Synthesis
- Structural Studies : X-ray crystal structure analyses have been conducted to understand the geometries of various cyclopropane derivatives, which is crucial for their application in synthetic chemistry (Irngartinger et al., 1989).
- Synthesis of Triquinanes : Cyclopropane derivatives have been used in the synthesis of triquinanes, indicating their role in complex organic synthesis processes (Lee & Kim, 2003).
Other Applications
- CO2 Absorption : Cyclopropane derivatives have been explored as physical solvents for CO2 absorption, an area of growing importance in environmental applications (Flowers et al., 2017).
Propriétés
IUPAC Name |
trimethyl cyclopropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-13-7(10)4-5(8(11)14-2)6(4)9(12)15-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSHXNGWYJQIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C1C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505975 | |
| Record name | Trimethyl cyclopropane-1,2,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl cyclopropane-1,2,3-tricarboxylate | |
CAS RN |
717-69-1 | |
| Record name | Trimethyl cyclopropane-1,2,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine](/img/structure/B1600926.png)
